Methyl 2-(2-nitrophenoxy)propanoate
Description
Methyl 2-(2-nitrophenoxy)propanoate (C₁₀H₁₁NO₅) is an ester derivative characterized by a nitro-substituted phenoxy group at the ortho position and a methyl ester moiety. This compound is synthesized via Mitsunobu reaction between 2-nitrophenol and methyl lactate (D- or L-lactate), yielding enantiomers (S)-23 and (R)-23 with specific optical rotations ([α]D = +106° and −106°, respectively, in CHCl₃) . Key spectral data include:
- ¹H-NMR (CDCl₃): δ 7.83 (dd, J = 8.2 Hz, 1H), 4.85 (q, J = 6.8 Hz, 1H), 3.76 (s, 3H), 1.69 (d, J = 6.8 Hz, 3H).
- ¹³C-NMR: δ 171.1 (ester carbonyl), 150.6 (aromatic C-O), 74.2 (chiral center) .
Its primary application lies in synthesizing chiral intermediates for sweet-taste modulators like lactisole derivatives .
Properties
CAS No. |
153472-78-7 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 2-(2-nitrophenoxy)propanoate |
InChI |
InChI=1S/C10H11NO5/c1-7(10(12)15-2)16-9-6-4-3-5-8(9)11(13)14/h3-7H,1-2H3 |
InChI Key |
QOTCLHMAHIPHPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-nitrophenoxy)propanoate can be synthesized through the esterification of 2-(2-nitrophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in methyl 2-(2-nitrophenoxy)propanoate can undergo reduction to form the corresponding amine.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products:
Reduction: 2-(2-Aminophenoxy)propanoate.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Hydrolysis: 2-(2-Nitrophenoxy)propanoic acid and methanol.
Scientific Research Applications
Chemistry: Methyl 2-(2-nitrophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also be employed in the development of bioactive molecules.
Medicine: While not a drug itself, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-nitrophenoxy)propanoate is primarily determined by the functional groups present in the molecule. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with biological targets.
Molecular Targets and Pathways:
Nitro Group Reduction: The reduction of the nitro group to an amine can lead to interactions with enzymes and receptors in biological systems.
Ester Hydrolysis: The hydrolysis of the ester group can result in the formation of carboxylic acids that may act as inhibitors or activators of specific enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Nitro Group Substitution
- 2-Methyl-2-(4-nitrophenoxy)propanoic Acid (C₁₀H₁₁NO₅): This positional isomer features a nitro group at the para position. Crystallographic studies reveal distinct hydrogen-bonding patterns compared to the ortho-nitro derivative, influencing solubility and reactivity .
Table 1: Positional Isomers Comparison
Substituent Variations on the Phenoxy Group
- (R)-2-((2-Nitrophenoxy)methyl)oxirane (C₉H₉NO₄): Incorporates an oxirane (epoxide) ring, increasing reactivity for ring-opening reactions. Molecular weight: 195.17 Da .
- 2-Methoxyethyl 2-(5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy)propanoate (C₁₉H₁₇ClF₃NO₇): Complex substitution with trifluoromethyl and chloro groups enhances lipophilicity (MW: 463.79 Da), suggesting utility in agrochemicals .
Table 2: Substituent Variations
Ester Group Modifications
- Methyl (R)-2-(3-Azidophenoxy)propanoate (C₉H₁₀N₃O₃): Replacement of nitro with azido groups (MW: 208.16 Da) introduces photolability, useful in photoaffinity labeling .
- Ethyl 2-[(benzyloxy)methoxy]propanoate (C₁₃H₁₈O₄): Benzyl-protected ester (MW: 238.28 Da) improves stability under acidic conditions .
Key Research Findings
- Optical Activity: Enantiomers of this compound exhibit high optical purity ([α]D ±106°), critical for asymmetric synthesis .
- Spectral Differentiation: Ortho-nitro derivatives show distinct ¹H-NMR shifts (e.g., δ 7.83 for aromatic protons) compared to para-nitro analogs (δ 8.40–8.99) .
- Reactivity Trends: Chloro and trifluoromethyl substituents enhance electrophilic aromatic substitution rates, whereas azido groups facilitate click chemistry .
Notes
- Synthesis Optimization: Mitsunobu reaction yields quantitative products for this compound, but epoxide derivatives require precise stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
